molecular formula C28H30ClN5O4 B15005470 (4-Chlorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone

(4-Chlorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone

Cat. No.: B15005470
M. Wt: 536.0 g/mol
InChI Key: RVKCUOCQNBKQGD-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features multiple functional groups, including chlorophenyl, methoxyphenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenyl and 2-methoxyphenyl derivatives, followed by their coupling with piperazine and nitrophenyl groups under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to interact with specific receptors or enzymes.

Industry

In industrial applications, the compound could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in specific biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other piperazine derivatives or compounds with similar functional groups, such as:

  • (4-Chlorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-aminophenyl)piperazin-1-yl)methanone
  • (4-Chlorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-hydroxyphenyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (4-Chlorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C28H30ClN5O4

Molecular Weight

536.0 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H30ClN5O4/c1-38-27-5-3-2-4-25(27)31-14-16-32(17-15-31)26-20-23(10-11-24(26)34(36)37)30-12-18-33(19-13-30)28(35)21-6-8-22(29)9-7-21/h2-11,20H,12-19H2,1H3

InChI Key

RVKCUOCQNBKQGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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